4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2226354-39-6
VCID: VC6615910
InChI: InChI=1S/C11H14BF3O3/c1-9(2)10(3,4)18-12(17-9)8-6-5-7(16-8)11(13,14)15/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(F)(F)F
Molecular Formula: C11H14BF3O3
Molecular Weight: 262.04

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane

CAS No.: 2226354-39-6

Cat. No.: VC6615910

Molecular Formula: C11H14BF3O3

Molecular Weight: 262.04

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane - 2226354-39-6

Specification

CAS No. 2226354-39-6
Molecular Formula C11H14BF3O3
Molecular Weight 262.04
IUPAC Name 4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)furan-2-yl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C11H14BF3O3/c1-9(2)10(3,4)18-12(17-9)8-6-5-7(16-8)11(13,14)15/h5-6H,1-4H3
Standard InChI Key JFIIZYKCPVHTLX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,2-dioxaborolane ring system substituted at the 2-position with a 5-(trifluoromethyl)furan-2-yl group. The dioxaborolane ring adopts a planar conformation stabilized by boron-oxygen coordination, while the trifluoromethyl group introduces electron-withdrawing effects that enhance electrophilic character at the boron center. Key structural attributes include:

PropertyValue/Description
Molecular FormulaC11H14BF3O3\text{C}_{11}\text{H}_{14}\text{BF}_3\text{O}_3
Molecular Weight262.04 g/mol
Boron CoordinationTrigonal planar (sp² hybridization)
SolubilitySoluble in THF, DMF, dichloromethane

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

A primary route involves reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 5-(trifluoromethyl)furan-2-ylboronic acid under palladium catalysis. Optimized conditions include:

ParameterOptimal Value
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
SolventTetrahydrofuran (THF)
Temperature60–80°C
Reaction Time12–24 hours
Yield70–85%

This method benefits from mild conditions and compatibility with moisture-sensitive intermediates, though it requires rigorous inert atmosphere control to prevent boronic acid decomposition.

Transition Metal-Free Approaches

Recent advances utilize cobalt complexes for direct borylation of pre-functionalized furans. For example, a protocol employing (CyAPDI)CoCH₃ in solvent-free conditions achieves 98% yield after 72 hours at 23°C . This method eliminates palladium costs but demands strict anhydrous handling.

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling

The compound serves as a key partner in forming biaryl systems, enabling access to fluorinated pharmaceuticals and agrochemicals. A representative reaction with 4-bromoanisole demonstrates:

Ar–Br+B(OR)3Pd0Ar–Ar+B(OR)3Br\text{Ar–Br} + \text{B}( \text{OR} )_3 \xrightarrow{\text{Pd}^0} \text{Ar–Ar}' + \text{B}( \text{OR} )_3\text{Br}^-

Yields exceed 90% when using PdCl₂(dppf) in DMF at 80°C. The trifluoromethyl group enhances oxidative stability, allowing reactions under aerobic conditions in some cases .

Material Science Applications

Incorporation into polymers via Heck coupling produces materials with enhanced thermal stability (decomposition temperatures >300°C) and low dielectric constants (k ≈ 2.3), suitable for microelectronics insulation .

Precaution CodeRequirement
P280Wear protective gloves/eye protection
P261Avoid inhalation of dust/aerosols
P273Prevent environmental release

Storage requires inert atmosphere (argon) at −20°C to prevent hydrolysis.

Future Research Directions

Catalytic Asymmetric Synthesis

Emerging iridium-catalyzed borylation strategies show promise for enantioselective preparation of chiral boronic esters, potentially enabling access to stereochemically complex therapeutics .

Green Chemistry Applications

Microwave-assisted reactions in aqueous media (e.g., 80°C, 16 hours) achieve 80% yield with reduced solvent waste, aligning with sustainable chemistry goals .

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